1-(2-Aminopyrimidin-4-yl)-2-bromoethanone
Overview
Description
1-(2-Aminopyrimidin-4-yl)-2-bromoethanone is a compound of interest due to its structural relation to pyrimidine derivatives, which are crucial in the development of pharmaceuticals and materials with specific chemical and physical properties. Research in this area focuses on understanding its synthesis, molecular structure, chemical reactions, and properties to explore its potential applications.
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves multi-component reactions or specific catalyzed [2+2+2] cycloadditions, which enable the formation of the core pyrimidine structure with high regioselectivity and yield (Karad & Liu, 2014). Another approach includes the environmentally friendly synthesis of multifunctional pyrimidine derivatives through green chemical techniques, demonstrating an efficient path towards complex pyrimidine structures (Gupta et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives reveals critical insights into their chemical behavior and potential interactions. For example, studies on silylated 2-aminopyrimidines show the importance of intramolecular van der Waals contacts and the role of intermolecular hydrogen bonds in stabilizing the solid-state structures (Herbig et al., 2023). This structural information is vital for understanding the reactivity and potential applications of these compounds.
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives, such as the [2+2+2] cycloaddition to form 4-aminopyrimidines, demonstrate the versatility and reactivity of these compounds. The formation of multi-substituted 4-aminopyrimidine showcases the compound's ability to undergo various chemical transformations, leading to a wide range of derivatives with diverse properties (Chen et al., 2016).
Scientific Research Applications
Synthesis of Biomolecules and Pharmaceuticals : 2-Aminopyrimidine derivatives are essential intermediates in synthesizing biomolecules and modern pharmaceuticals, influencing their applications due to their biological properties (Koroleva, Gusak, & Ignatovich, 2010).
Pharmacological Applications : Certain aminopyrimidine derivatives have shown moderate potency for 5-HT(1A) receptors and improved metabolic stability, indicating potential in pharmaceuticals (Dounay et al., 2009).
Light-Harvesting in Supramolecular Porphyrin Arrays : 2-Aminopyrimidin-5-yl ligands are promising for efficient light-harvesting, which can be applied in various fields (Balaban et al., 2003).
Pain Management : Optimizing 2-aminopyrimidine-containing histamine H4 receptor ligands leads to potent anti-inflammatory and pain-relieving properties, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Enzyme Inhibitor Synthesis : Selective bromoacylation of polyfunctional molecules using aminopyrimidines allows for the synthesis of active-site-directed enzyme inhibitors (Baker et al., 1966).
Antitumor Activity : New 2-aminopyrimidine derivatives show potent inhibitory activity against CDK1 and CDK2, offering potential in antitumor treatments (Lee, Kim, & Jeong, 2011).
Antimicrobial Activity : Various 2-aminopyrimidine derivatives demonstrate mild to moderate antimicrobial activity against pathogenic bacteria and fungi (Gupta et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-aminopyrimidin-4-yl)-2-bromoethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-3-5(11)4-1-2-9-6(8)10-4/h1-2H,3H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKALLUYOARJPGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)CBr)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469249 | |
Record name | 1-(2-aminopyrimidin-4-yl)-2-bromoethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminopyrimidin-4-yl)-2-bromoethanone | |
CAS RN |
106157-91-9 | |
Record name | 1-(2-aminopyrimidin-4-yl)-2-bromoethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.